An In-depth Technical Guide to the Crystal Structure Analysis of Arsenic (III) Sulfide
An In-depth Technical Guide to the Crystal Structure Analysis of Arsenic (III) Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of Arsenic (III) sulfide (B99878) (As₂S₃), a compound of significant interest due to its unique semiconducting and photo-induced properties. This document outlines the crystallographic parameters, detailed experimental protocols for its characterization, and a logical workflow for its structural analysis.
Crystal Structure of Arsenic (III) Sulfide (Orpiment)
Arsenic (III) sulfide, commonly known as the mineral orpiment, crystallizes in a monoclinic system.[1][2][3] Its structure is characterized by a layered arrangement where AsS₃ pyramids are linked through shared sulfur atoms, forming puckered sheets.[3][4] These layers are held together by weak van der Waals forces, which allows the material to be easily cleaved.[3]
Crystallographic Data
The crystallographic parameters of As₂S₃ have been determined by various studies, primarily through X-ray diffraction techniques. The data reveals a consistent monoclinic structure, though slight variations in the lattice parameters are reported across different sources. The most commonly cited space groups are P2₁/c and P2₁/n.[2][3][5][6]
Table 1: Summary of Crystal System and Space Group for Arsenic (III) Sulfide
| Crystal System | Space Group | References |
| Monoclinic | P2₁/c or P2₁/n | [2][3][5][6] |
Table 2: Lattice Parameters for Arsenic (III) Sulfide
| Source | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| Materials Project (mp-641) | 11.007 | 4.601 | 12.260 | 90.000 | 576.69 |
| Mullen & Nowacki (1972) | 11.475 | 9.577 | 4.256 | 90.68 | 467.7 |
| Morimoto (1954) | 11.46 | 9.57 | 4.22 | 90.5 | - |
| Mindat.org | 11.475 | 9.577 | 4.256 | 90.45 | 467.70 |
Table 3: Bond Lengths and Angles in Arsenic (III) Sulfide
| Bond | Length (Å) | Angle | Angle (°) |
| As-S | 2.24 - 2.31 | As-S-As | ~99 |
| Interlayer distance | ~4.25 |
Note: Bond lengths and angles can vary slightly depending on the specific crystallographic refinement.
Experimental Protocols for Crystal Structure Analysis
The determination of the crystal structure of As₂S₃ relies on several key experimental techniques, primarily X-ray diffraction and Raman spectroscopy. High-quality single crystals are essential for accurate structural analysis and are typically grown using methods like the Bridgman-Stockbarger technique.[1]
X-ray Diffraction (XRD) Analysis
Powder X-ray diffraction is a fundamental technique for determining the crystal structure, lattice parameters, and phase purity of As₂S₃.
Methodology:
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Sample Preparation: A high-purity As₂S₃ crystal is finely ground into a homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder, ensuring a flat, level surface.
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Instrument Setup:
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X-ray Source: A copper X-ray tube (Cu Kα radiation, λ = 1.5418 Å) is commonly used.
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Generator Settings: The X-ray generator is typically operated at a voltage of 40 kV and a current of 40 mA.
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Goniometer: The instrument is set up in a Bragg-Brentano geometry.
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Data Collection:
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2θ Range: The diffraction pattern is recorded over a 2θ range of 10° to 80°.
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Step Size: A step size of 0.02° is used for data collection.
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Scan Speed/Time per Step: A suitable scan speed or time per step is chosen to ensure good signal-to-noise ratio.
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Data Analysis:
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The resulting diffraction pattern is analyzed to identify the peak positions and intensities.
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The lattice parameters are refined using software packages like FullProf or by employing methods that solve the equations for a monoclinic system.
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The experimental pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to confirm the phase and identify any impurities.
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Raman Spectroscopy
Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of the As₂S₃ crystal lattice, providing information about the chemical bonds and the local structure.
Methodology:
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Sample Preparation: A single crystal of As₂S₃ or a powdered sample can be used. For single crystals, the orientation can be controlled to study anisotropic effects. The sample is placed on a microscope slide.
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Instrument Setup:
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Raman Spectrometer: A confocal Raman microscope is typically employed.
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Laser Excitation: A laser with a wavelength of 532 nm or 785 nm is commonly used. The laser power is kept low to avoid sample damage.
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Microscope Objective: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser onto a small spot on the sample.
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Data Collection:
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Spectral Range: Raman spectra are collected in the range of 100 to 500 cm⁻¹.
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Acquisition Time and Accumulations: Multiple accumulations with an appropriate acquisition time (e.g., 10-60 seconds) are averaged to improve the signal-to-noise ratio.
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Data Analysis:
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The positions and relative intensities of the Raman peaks are determined.
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The observed vibrational modes are assigned to specific bond stretching and bending motions within the AsS₃ pyramidal units and the As-S-As bridges, based on theoretical calculations and comparison with literature data.
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Visualization of the Analysis Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of Arsenic (III) sulfide.
Conclusion
The crystal structure of Arsenic (III) sulfide is well-established as a layered monoclinic system. The precise determination of its crystallographic parameters through techniques like X-ray diffraction, complemented by vibrational analysis using Raman spectroscopy, is crucial for understanding its material properties. The detailed methodologies and workflow presented in this guide provide a solid foundation for researchers and scientists engaged in the study of this important inorganic semiconductor. This knowledge is not only fundamental to materials science but also holds potential for applications in fields such as drug development, where understanding the solid-state properties of arsenic-containing compounds is of paramount importance.
References
- 1. 2dsemiconductors.com [2dsemiconductors.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. [PDF] THE CRYSTAL STRUCTURE OF ORPIMENT (As2S3) REFINED | Semantic Scholar [semanticscholar.org]
- 4. Raman Spectroscopic Analysis of Geological and Biogeological Specimens of Relevance to the ExoMars Mission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
